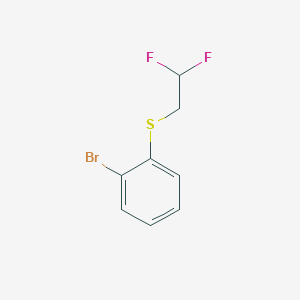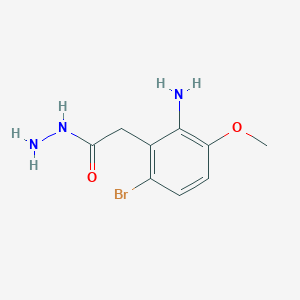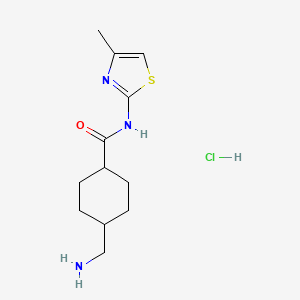
(4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol: is an organic compound that features a fluorinated aromatic ring and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and piperidine.
Reaction: The aldehyde group of 4-fluoro-2-methylbenzaldehyde undergoes a nucleophilic addition reaction with piperidine in the presence of a reducing agent such as sodium borohydride.
Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring.
Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom under basic conditions.
Major Products
Oxidation: The major product is (4-Fluoro-2-methylphenyl)(piperidin-4-yl)ketone.
Reduction: The major product is a reduced form of the aromatic ring.
Substitution: The major products are derivatives where the fluorine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the piperidine ring makes it a candidate for binding to various biological targets, including receptors and enzymes.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluorophenyl)(piperidin-4-yl)methanol
- (4-Methylphenyl)(piperidin-4-yl)methanol
- (4-Chloro-2-methylphenyl)(piperidin-4-yl)methanol
Uniqueness
(4-Fluoro-2-methyl-phenyl)-piperidin-4-yl-methanol is unique due to the presence of both a fluorine atom and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
1189106-97-5 |
|---|---|
Fórmula molecular |
C13H18FNO |
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
(4-fluoro-2-methylphenyl)-piperidin-4-ylmethanol |
InChI |
InChI=1S/C13H18FNO/c1-9-8-11(14)2-3-12(9)13(16)10-4-6-15-7-5-10/h2-3,8,10,13,15-16H,4-7H2,1H3 |
Clave InChI |
APUCBKDTMBUIOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C(C2CCNCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















